molecular formula C22H24N2O2 B7720943 N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide

Cat. No. B7720943
M. Wt: 348.4 g/mol
InChI Key: NEODPFOSQZMKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide, also known as DMQD or 3-((2,5-dimethylphenyl)(2-hydroxy-6-methylquinolin-3-yl)methyl)propanamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is not fully understood, but it is thought to involve the formation of a complex between the compound and the target molecule. This complex then emits fluorescence when excited by a light source, allowing for its detection and imaging.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that further studies are needed to fully understand the long-term effects of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide exposure.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is its high sensitivity and selectivity for biological molecules, making it a valuable tool for studying their structure and function. However, there are also some limitations to its use in lab experiments. For example, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is relatively expensive and may not be suitable for large-scale studies. Additionally, its fluorescence properties can be affected by factors such as pH and temperature, which may limit its usefulness in certain experimental conditions.

Future Directions

There are many potential future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide. One area of interest is the development of new and improved synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further studies to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide and its potential applications in various areas of scientific research. Other potential future directions include the development of new fluorescent probes based on the quinoline family of compounds, as well as the exploration of their potential applications in areas such as medical imaging and drug discovery.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is a complex process that involves several steps. One of the most commonly used methods is the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline in the presence of propionic anhydride and triethylamine. This reaction leads to the formation of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide as a yellow solid, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting and imaging biological molecules such as proteins and nucleic acids. N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide has been shown to have high sensitivity and selectivity for these molecules, making it a valuable tool for studying their structure and function.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-5-21(25)24(20-11-15(3)6-8-16(20)4)13-18-12-17-10-14(2)7-9-19(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEODPFOSQZMKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide

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